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liver protein p47 - 147605-28-5

liver protein p47

Catalog Number: EVT-1517083
CAS Number: 147605-28-5
Molecular Formula: C8H8BrFMg
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Liver protein p47 is primarily expressed in the liver and immune cells. It belongs to a family of proteins involved in electron transport and redox reactions, specifically those associated with the NADPH oxidase complex. This protein is classified under the category of regulatory proteins that modulate the activity of NADPH oxidase by facilitating the assembly of its subunits during the activation process.

Synthesis Analysis

Methods of Synthesis

The synthesis of liver protein p47 occurs through standard eukaryotic protein synthesis mechanisms involving transcription and translation. The gene encoding p47phox is transcribed into messenger RNA in the nucleus, which is then translated into protein in the cytoplasm.

Technical Details:

  • Transcription: The gene is activated by various cytokines, particularly interferons, which bind to specific receptors on cell surfaces and initiate a signaling cascade involving Signal Transducer and Activator of Transcription 1 (STAT1) that promotes the transcription of p47 genes.
  • Translation: The synthesized mRNA is translated by ribosomes into the p47 protein, which subsequently undergoes post-translational modifications necessary for its functional activity.
Molecular Structure Analysis

Structure

The molecular structure of liver protein p47 consists of several key domains that facilitate its function within the NADPH oxidase complex. It has a molecular weight of approximately 47 kilodaltons.

Data:

  • Domain Architecture: P47phox contains a PX domain that binds phosphoinositides and a SH3 domain that interacts with other proteins in the complex.
  • 3D Structure: The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing how it interacts with other components like p22phox and gp91phox.
Chemical Reactions Analysis

Reactions Involving P47

Liver protein p47 plays a pivotal role in the activation of NADPH oxidase, which catalyzes the reduction of oxygen to superoxide anions during the respiratory burst in phagocytes.

Technical Details:

  • Activation Process: Upon stimulation by various factors (e.g., phorbol esters), p47phox translocates to the membrane where it interacts with other subunits to form an active enzyme complex.
  • Reactive Species Formation: This activation leads to the production of reactive oxygen species, including superoxide and hydrogen peroxide, which are crucial for microbial killing.
Mechanism of Action

Process

The mechanism by which liver protein p47 exerts its effects involves several steps:

  1. Stimulus Recognition: Upon recognition of pathogens or inflammatory signals, signaling pathways are activated.
  2. Complex Assembly: P47phox translocates from the cytosol to the membrane and associates with other NADPH oxidase subunits.
  3. Reactive Oxygen Species Generation: The assembled complex facilitates electron transfer from NADPH to molecular oxygen, resulting in superoxide production.

Data:

  • Studies have shown that mutations in p47phox can lead to impaired reactive oxygen species generation, highlighting its essential role in immune function.
Physical and Chemical Properties Analysis

Physical Properties

Liver protein p47 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its solubility is crucial for its function within cellular compartments.

Chemical Properties

  • Molecular Weight: Approximately 47 kilodaltons.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within physiological pH ranges.

Relevant Data:

  • The protein's stability can be affected by oxidative stress conditions, leading to potential modifications that influence its function.
Applications

Scientific Uses

Liver protein p47 has significant implications in various scientific fields:

  • Immunology Research: Understanding its role in immune responses aids in developing therapies for immunodeficiencies.
  • Disease Models: P47phox is studied in models of chronic granulomatous disease to explore therapeutic interventions.
  • Biomarker Development: Due to its involvement in oxidative stress responses, it may serve as a biomarker for liver diseases or conditions associated with oxidative damage.
Structural Characterization of Liver Protein p47

Primary Sequence and Domain Architecture

Liver protein p47 (also designated UBXD10) is a 370-amino acid, 40.7 kDa multifunctional adaptor protein initially identified in complex with the AAA+ ATPase p97 in rat liver cytosol [1] [4]. Its domain architecture comprises three structurally and functionally distinct regions:

  • An N-terminal UBA domain (residues 1–45) that adopts a conserved three-helix bundle fold critical for ubiquitin recognition [1].
  • A central SEP domain (residues 179–246; named after homologs Shp1, Eyes Closed, and p47) that facilitates oligomerization and regulatory interactions [1] [4].
  • A C-terminal UBX domain (residues 286–370) that adopts a ubiquitin-like fold essential for binding the N-terminal domain of p97 [1] [5].

A key feature is the polyglutamate motif (residues 86–88), which mediates interactions with binding partners like formiminotransferase cyclodeaminase (FTCD). Mutations in this motif (E86K/E88K) abolish FTCD binding, underscoring its role as a protein interaction scaffold [4]. The linker regions between domains are unstructured, conferring flexibility for conformational adaptations during complex assembly [1].

Table 1: Domain Organization of p47

DomainResiduesKey Structural FeaturesFunctional Role
UBA1–45Three-helix bundleUbiquitin recognition
Polyglutamate86–88Acidic residue clusterFTCD binding
SEP179–246βββααβ fold; parallel β-sheetsSelf-association; p97 modulation
UBX286–370Ubiquitin-like foldp97 binding via hydrophobic pocket insertion

Solution Structures of Functional Domains (UBA, SEP, UBX)

UBA Domain: NMR studies reveal a compact three-helix bundle (RMSD 0.58 Å for heavy atoms) with high structural similarity to elongation factor Tu’s UBA domain (Z-score 5.1). This domain forms a stable complex with ubiquitin via hydrophobic interactions involving helices 1 and 3, positioning p47 to recognize mono-ubiquitin signals during Golgi membrane fusion [1].

SEP Domain: Exhibits a novel βββααβ fold (RMSD 1.2 Å), where β4 packs parallel to β1. This arrangement creates an oligomerization interface critical for p47 trimerization. Biochemical studies confirm SEP-driven self-association, which is abolished upon p97 binding, suggesting competitive regulation [1] [6]. The SEP domain also acts as a reversible competitive inhibitor of cathepsin L (Ki 1.5 μM), though the physiological implications of this activity remain under investigation [6].

UBX Domain: Features a ubiquitin-like β-grasp fold that inserts a conserved loop (S3/S4) into a hydrophobic pocket of p97’s N-domain. This interaction mimics ubiquitin binding and is essential for recruiting p97 to membrane fusion sites [1] [5].

Table 2: Structural Attributes of p47 Domains

DomainSecondary StructureStability MetricsKey Interactions
UBAThree α-helicesRMSD: 0.58 Å (heavy atoms)Ubiquitin via helices 1/3
SEPβββααβRMSD: 1.20 Å; 71.2% favored RamachandranSelf-association interface
UBXβ-grasp foldConserved S3/S4 loop insertionp97 N-domain hydrophobic pocket

Conformational Dynamics in ATPase Regulation

p47 forms a stable trimer via its SEP domain, enabling a 3:6 stoichiometric complex with the p97 hexamer [5] [8]. Cryo-EM structures (∼20 Å resolution) demonstrate nucleotide-dependent conformational shifts:

  • ATP-bound state: The p47 trimer adopts a "locked" conformation atop p97, with UBX domains engaging the N-domains of p97 subunits. This arrangement suppresses p97’s ATPase activity by up to 85% via steric hindrance of D1-D2 domain motions [5] [8].
  • ADP-bound state: p47 shifts to a "relaxed position", allowing p97’s N-domains to flex upward. This releases inhibitory constraints, enabling ATP hydrolysis required for SNARE complex disassembly during Golgi reassembly [5].

These rearrangements are facilitated by flexible linkers between p47 domains, permitting large-scale structural transitions. Biophysical analyses (isothermal titration calorimetry) confirm high-affinity binding (Kd 0.5 μM), with p47 acting as an allosteric modulator of p97’s catalytic cycle [5] [8].

Table 3: Nucleotide-Dependent Conformational States of p97–p47 Complex

Nucleotide Statep47 Positioningp97 N-Domain OrientationFunctional Outcome
ATP-boundCompact, central atop p97Fixed, rigidATPase inhibition; complex assembly
ADP-boundPeripheral, relaxedFlexible, mobileATPase activation; SNARE disassembly

Post-Translational Modifications and Structural Implications

Phosphorylation: During mitosis, Cdc2 kinase phosphorylates p47 at Ser140 within the SEP–UBX linker. This modification disrupts nuclear localization signals (NLSs: PPRKKSPN119–116 and RRRH172–175), forcing cytoplasmic redistribution. Phosphomimetic mutants (S140D) abrogate Golgi membrane binding, directly linking this PTM to mitotic Golgi disassembly [3].

Ubiquitination and SUMOylation: p47’s UBA domain engages in mono-ubiquitin recognition, essential for Golgi reassembly [1]. While direct ubiquitination of p47 is less characterized, bioinformatic analyses suggest UBXD family members (including p47) undergo regulatory ubiquitination that modulates p97 adaptor function. SUMOylation sites are predicted in the SEP domain, potentially influencing oligomerization or partner recruitment [7] [9].

These PTMs induce structural changes with functional consequences:

  • Phosphorylation triggers disorder-to-order transitions in linker regions, occluding NLS motifs.
  • Ubiquitin binding remodels the UBA domain’s hydrophobic core, enhancing affinity for ubiquitinated syntaxin 5 complexes [1] [3].

Table 4: Key Post-Translational Modifications of p47

PTM TypeModification SiteEnzymeStructural ImpactFunctional Consequence
PhosphorylationSer140 (linker region)Cdc2 kinaseDisrupts NLS conformationCytoplasmic translocation in mitosis
UbiquitinationUBA domain (Lys8, Lys35)Not characterizedStabilizes helix 3; enhances ubiquitin bindingGolgi membrane fusion efficiency
SUMOylation (predicted)SEP domain (Lys200)UnknownPotential oligomerization interface alterationAdaptor scaffolding regulation

The interplay between PTMs and structural dynamics positions p47 as a context-dependent regulator of p97-mediated processes, with implications for cellular homeostasis and disease.

Properties

CAS Number

147605-28-5

Product Name

liver protein p47

Molecular Formula

C8H8BrFMg

Synonyms

liver protein p47

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